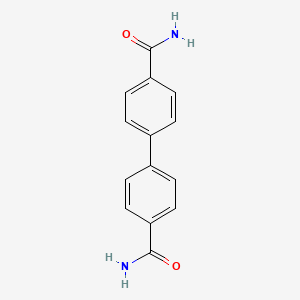

1,1'-联苯-4,4'-二甲酰胺

描述

[1,1’-Biphenyl]-4,4’-dicarboxamide is an organic compound characterized by two benzene rings connected by a single bond, with each benzene ring bearing a carboxamide group at the para position

科学研究应用

[1,1’-Biphenyl]-4,4’-dicarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

作用机制

Target of Action

Similar compounds have been found to target the programmed cell death protein 1/programmed cell death 1 ligand 1 (pd-1/pd-l1) interaction, which is a key strategy for cancer immunotherapy .

Mode of Action

It’s likely that it interacts with its targets to block or inhibit their function, similar to other pd-1/pd-l1 inhibitors . This interaction can lead to changes in the cellular environment, potentially enhancing the immune response against cancer cells.

Biochemical Pathways

Given its potential role as a pd-1/pd-l1 inhibitor, it may influence the immune checkpoint pathways . These pathways play a crucial role in regulating the immune system’s response to various cells, including cancer cells.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .

Result of Action

If it acts as a pd-1/pd-l1 inhibitor, it could potentially enhance the immune system’s ability to recognize and destroy cancer cells .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-4,4’-dicarboxamide vary with different dosages in animal models Some studies suggest that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

[1,1’-Biphenyl]-4,4’-dicarboxamide is believed to be involved in various metabolic pathways This compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

准备方法

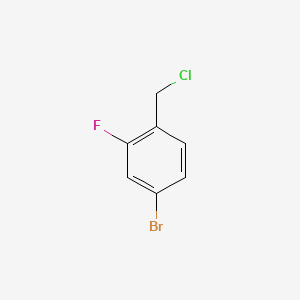

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines. One common method includes the use of 4,4’-biphenyldicarboxylic acid chloride, which reacts with ammonia to form the desired dicarboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboxamide may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

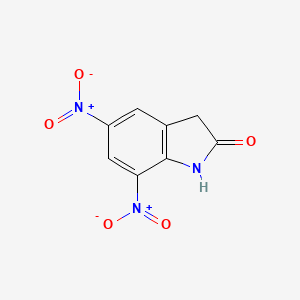

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Biphenyl-4,4’-dicarboxylic acid.

Reduction: Biphenyl-4,4’-diamine.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

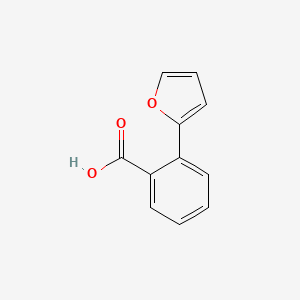

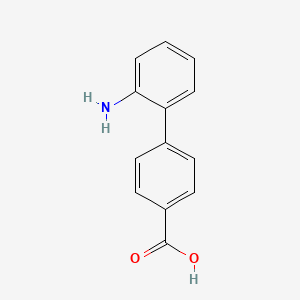

相似化合物的比较

Biphenyl-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxamide groups.

Biphenyl-4,4’-diamine: Contains amine groups instead of carboxamide groups.

Biphenyl-4,4’-dicarboxylic acid chloride: A precursor in the synthesis of [1,1’-Biphenyl]-4,4’-dicarboxamide.

Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboxamide is unique due to its dual amide functionalities, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in the design of supramolecular structures and materials with specific properties .

属性

IUPAC Name |

4-(4-carbamoylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUKXLYWNIOUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379298 | |

| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46902-08-3 | |

| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives attractive for MOF synthesis?

A1: [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives are attractive ligands for MOF synthesis due to their:

- Multiple Coordination Sites: The molecule possesses multiple nitrogen and oxygen atoms capable of coordinating with metal ions, allowing for diverse framework architectures. For example, in one study, the derivative N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide coordinated to Zn(II) ions through both its carboxylate oxygen and pyridine nitrogen atoms. []

- Structural Rigidity: The biphenyl core provides rigidity, influencing the overall structure and porosity of the resulting MOFs. []

Q2: Can you give an example of how [1,1'-Biphenyl]-4,4'-dicarboxamide derivatives influence MOF structure?

A: Absolutely. Researchers synthesized a MOF using N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide as a ligand and cadmium as the metal ion. The resulting structure was a threefold interpenetrating dia net, a specific type of network topology commonly observed in MOFs. [] This demonstrates how the ligand's structure directly influences the final framework architecture.

Q3: How does the presence of [1,1'-Biphenyl]-4,4'-dicarboxamide impact the properties of MOFs?

A3: The incorporation of [1,1'-Biphenyl]-4,4'-dicarboxamide or its derivatives can significantly impact MOF properties:

- Porosity and Gas Adsorption: The rigid structure of the ligand contributes to the formation of porous frameworks. For instance, a MOF synthesized with N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide exhibited a significant potential porosity, reaching 66.6%. [] This porosity is crucial for applications such as gas storage and separation.

- Luminescence: Some MOFs containing [1,1'-Biphenyl]-4,4'-dicarboxamide derivatives exhibit luminescence properties, making them potentially useful in sensing applications. [, ]

- CO2 Selectivity: The free-standing acylamide groups within these MOFs contribute to a unique affinity towards CO2, demonstrating their potential for selective CO2 capture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。